molecular formula C8H5BrFN B1275679 4-bromo-7-fluoro-1H-indole CAS No. 883500-66-1

4-bromo-7-fluoro-1H-indole

Cat. No.: B1275679
CAS No.: 883500-66-1
M. Wt: 214.03 g/mol
InChI Key: PBQKMEMSAFAVKF-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-indole: is a heterocyclic compound with the molecular formula C8H5BrFN . It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

4-Bromo-7-fluoro-1H-indole, also known as 4-Bromo-7-fluoroindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity and the context in which it is expressed.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound’s action could result in a wide range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

4-Bromo-7-fluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect cell signaling pathways and cellular responses. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis (programmed cell death). This can lead to changes in cell proliferation and survival, making this compound a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound may inhibit the activity of certain protein kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular responses, including alterations in cell proliferation, apoptosis, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a key role in the metabolism of indole derivatives, including this compound. These enzymes can catalyze the oxidation, reduction, or hydrolysis of the compound, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to proteins such as albumin can influence its distribution in the bloodstream and tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-7-fluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound to investigate the interactions of indole-based molecules with biological targets .

Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as anticancer, antiviral, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms in the indole ring. This combination enhances its reactivity and allows for the development of novel compounds with specific properties.

Properties

IUPAC Name

4-bromo-7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKMEMSAFAVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396896
Record name 4-Bromo-7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-66-1
Record name 4-Bromo-7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-fluoroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.1 g, 5.0 mmol) in THF (20 mL) at −40° C. under nitrogen atmosphere was added slowly vinylmagnesium bromide (1 M in THF, 15.5 mL, 15.5 mmol). The reaction mixture was stirred for 1.5 h then quenched with saturated NH4Cl aqueous solution (10 mL). The mixture was partitioned between EtOAc (300 mL) and water (50 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 2.5% EtOAc/petroleum ether to afford 0.125 g (12%) of 4-bromo-7-fluoro-1H-indole (110) as brown oil: MS (ESI) m/z=214 [M−1]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At −40° C., vinylmagnesium bromide (300 mL of 1.0M solution in THF, 300 mmol) was added dropwise to a solution of 3-nitro-4-fluoro-bromobenzene (22 g, 100 mmol) in THF (700 mL). After 1 h at −40° C., the mixture was quenched by aqueous NH4Cl solution and extracted by EtOAc. The organic layer was dried over Na2SO4 and concentrated to give the crude product which was purified by silica gel column chromatography affording 4-bromo-7-fluoro-1H-indole (5 g, 23.3%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.